molecular formula C19H20N4O3 B2941362 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide CAS No. 1798461-36-5

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide

Cat. No. B2941362
CAS RN: 1798461-36-5
M. Wt: 352.394
InChI Key: MTZZBUSFUUMQRR-UHFFFAOYSA-N
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Description

“N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide” is a compound that has been of increasing interest in the field of pharmaceutical chemistry. It is a benzoxazole clubbed 2-pyrrolidinone, which has been studied for its analgesic and anticancer activity .


Synthesis Analysis

The synthesis of benzoxazole clubbed 2-pyrrolidinones involves designing the compounds based on structural requirements and previously reported inhibitors . The compounds are then synthesized and characterized . A new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed .


Molecular Structure Analysis

The molecular structure of benzoxazole clubbed 2-pyrrolidinones involves a carbonyl of 2-pyrrolidinone moiety sited at the oxyanion hole of the catalytic site of the enzyme . This is stabilized with three hydrogen bonds with Ala51, Met123, and Ser122, the amino acid residues responsible for the catalytic function of the enzyme .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoxazole clubbed 2-pyrrolidinones include the formation of an imidazole ring from two methanimine derivatives . This likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .


Physical And Chemical Properties Analysis

The physiochemical and pharmacokinetic properties of benzoxazole clubbed 2-pyrrolidinones, computed by QikProp, were found to be in the qualifying range as per the proposed guideline for good orally bioactive CNS drugs .

Scientific Research Applications

Thermolysis and Pyrolysis Studies

  • Pyrolysis of Nicotinamide Derivatives : Gaber, A., Muathen, H. A., & Taib, L. (2012) conducted thermolysis studies on N-arylnicotinamide oximes, closely related to the compound , under nitrogen. They found the formation of various compounds including benzimidazoles, arylamines, nicotinic acid, and benzoxazoles, suggesting potential in synthetic organic chemistry applications (Gaber, Muathen, & Taib, 2012).

Antiproliferative and Antimicrobial Properties

  • Antiproliferative Activity in Cancer Research : Stefely, J. A. et al. (2010) synthesized a series of compounds including N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, which bear structural similarity to the compound . These compounds were shown to inhibit cancer cell growth and had a correlation to clinically useful antimicrotubule agents, indicating potential use in cancer therapy (Stefely et al., 2010).

Structural and Molecular Studies

  • Molecular Structure Analysis : Gumus, M. K. et al. (2018) conducted structural studies on a compound similar to N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide, using X-ray diffraction and FT-IR spectroscopy. This research provides insights into the molecular structure and properties of such compounds, which can be relevant for understanding their potential applications (Gumus et al., 2018).

Therapeutic Potential

  • Exploration of Therapeutic Uses : Malhotra, M. et al. (2012) synthesized derivatives with structures related to the compound and evaluated their antifungal activity. This suggests potential therapeutic applications in treating fungal infections (Malhotra et al., 2012).

Biochemical Properties

  • Study of Enzymatic Reactions : Rini, J. et al. (1990) studied Nicotinamide N-methyltransferase (NNMT), which acts on nicotinamide and structurally related compounds. Understanding the action of NNMT on compounds like N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide can provide insights into their metabolism and potential biochemical roles (Rini et al., 1990).

Mechanism of Action

Benzoxazole clubbed 2-pyrrolidinones act as inhibitors of monoacylglycerol lipase (MAGL) . They have been found to show micromolar potency against a close analogue, fatty acid amide hydrolase (FAAH), and are therefore considered as selective inhibitors of MAGL .

Future Directions

The future directions for the study of “N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide” could involve further exploration of its analgesic and anticancer activity . Additionally, more research could be conducted to better understand its mechanism of action and to optimize its physiochemical and pharmacokinetic properties for potential therapeutic applications .

properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-2-methoxypyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-25-18-14(7-4-10-20-18)17(24)21-12-13-6-5-11-23(13)19-22-15-8-2-3-9-16(15)26-19/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZZBUSFUUMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methoxynicotinamide

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